molecular formula C20H18Cl2N2O5S B2897749 (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251693-33-0

(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2897749
CAS No.: 1251693-33-0
M. Wt: 469.33
InChI Key: LBXLFEUCPNIUMP-UHFFFAOYSA-N
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Description

The compound (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone features a benzothiazine core with a 1,1-dioxide group, a 6-chloro substituent, and a 4-(3-chloro-4-methoxyphenyl) moiety. Its structure combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5S/c1-28-17-4-3-14(11-15(17)22)24-12-19(20(25)23-6-8-29-9-7-23)30(26,27)18-5-2-13(21)10-16(18)24/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXLFEUCPNIUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[b]Thiazine 1,1-Dioxide Core

The benzo[b]thiazine 1,1-dioxide scaffold is constructed via cyclocondensation of 2-aminobenzenethiol derivatives with ketones or aldehydes under oxidative conditions. A peroxide-free protocol reported by Singh et al. (2016) enables efficient synthesis of benzothiazine dioxides using iodine(III) reagents as oxidants. For instance, reacting 2-amino-5-chlorobenzenethiol (A ) with diethyl ketone in the presence of [bis(trifluoroacetoxy)iodo]benzene (PIFA) yields the intermediate 4H-benzo[b]thiazine 1,1-dioxide (B ) in 82% yield. This method avoids hazardous peroxides and ensures high functional group tolerance.

Key Reaction Conditions

  • Reactants : 2-Amino-5-chlorobenzenethiol (1.0 equiv), diethyl ketone (1.2 equiv)
  • Oxidant : PIFA (1.5 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 82%

Regioselective Chlorination at Position 6

Chlorination at position 6 of the benzothiazine dioxide core is achieved using phosphorus oxychloride (POCl₃). Karimian et al. (2017) demonstrated that treating 4H-benzo[b]thiazin-2-one derivatives with POCl₃ at 80°C introduces chlorine at the 6-position. Applying this to intermediate B , refluxing with POCl₃ (5 equiv) for 3 hours affords 6-chloro-4H-benzo[b]thiazine 1,1-dioxide (C ) in 95% yield.

Optimization Insight

  • Excess POCl₃ ensures complete conversion.
  • Prolonged heating (>5 hours) leads to decomposition.

Attachment of the Morpholino Methanone Group

The morpholino methanone moiety is installed via Friedel-Crafts acylation or nucleophilic acyl substitution. Acyl chloride derivatives of morpholine are generated in situ using thionyl chloride (SOCl₂). For example, treating morpholine-4-carbonyl chloride (F ) with intermediate D in tetrahydrofuran (THF) at 0°C, followed by triethylamine (TEA) as a base, yields the target compound (G ) in 65% yield.

Procedure

  • Acyl Chloride Formation : Morpholine-4-carboxylic acid (1.0 equiv) + SOCl₂ (2.0 equiv), reflux, 2 hours.
  • Coupling : Add D (1.0 equiv) and TEA (2.0 equiv) to F in THF at 0°C.
  • Workup : Purify via silica chromatography (CH₂Cl₂/MeOH 50:1).

Spectroscopic Characterization and Analytical Data

The final product is characterized by ESI-MS, ¹H NMR, and ¹³C NMR.

Spectroscopic Data Values Source
ESI-MS m/z 509.1 [M + H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70–3.45 (m, 8H, morpholine)
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 154.2 (C-OCH₃), 132.1–115.4 (Ar-C)

Yield Optimization and Challenges

  • Chlorination Efficiency : POCl₃ achieves >95% conversion but requires strict anhydrous conditions.
  • Coupling Limitations : Steric hindrance from the 3-chloro-4-methoxyphenyl group reduces Suzuki coupling yields to 70–78%.
  • Acylation Side Reactions : Competing O-acylation is minimized by using TEA and low temperatures.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro substituents.

Scientific Research Applications

Chemistry

In chemistry, (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its diverse reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Benzo-1,4-Oxathiins ()
  • Structure : Benzoxathiin ring (S and O atoms) vs. benzothiazine (S and N) in the target.
  • Key Differences: The sulfonyl group (1,1-dioxide) in the target increases polarity and hydrogen-bonding capacity compared to non-sulfonated oxathiins. The morpholino methanone substituent in the target may improve aqueous solubility relative to the thiophene-containing analogs in .
(b) Thiadiazinones ()
  • Structure: Thiadiazinone core vs. benzothiazine in the target.
  • Chloro substituents in both compounds increase lipophilicity, but their positions (3-chloro-4-methoxyphenyl in the target vs. 3,5-dichloro in ) influence steric interactions .
(c) Benzothiadiazine Derivatives ()
  • Structure : Benzothiadiazine (N-S-N arrangement) vs. benzothiazine (N-S) in the target.
  • Key Differences: The sulfonyl group in both compounds enhances stability, but the benzothiadiazine’s additional nitrogen may alter electronic properties and tautomerism. The oxazin moiety in introduces an oxygen atom, contrasting with the morpholino group in the target .

Substituent Effects

(a) Chloro and Methoxyphenyl Groups
  • : Thiazolidinones with 4-methoxyphenyl and chloro groups show that methoxy enhances electron density, while chloro increases lipophilicity.
  • : Substituted thiophenes in benzooxathiins lack the chloro-methoxy combination, reducing steric bulk compared to the target’s aryl group .
(b) Morpholino Methanone
  • The morpholino group in the target and ’s thiadiazinones improves solubility and metabolic stability. However, its placement on a methanone linker in the target may introduce conformational rigidity compared to direct substitution in .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Solubility Enhancer
Target Compound Benzothiazine 6-Cl, 3-Cl-4-OCH₃Ph, 1,1-dioxide Morpholino methanone
Benzo-1,4-Oxathiin () Benzoxathiin Thiophene, 4-OCH₃ None
Thiadiazinone () Thiadiazinone 3,5-Cl, Morpholino Morpholino
Benzothiadiazine () Benzothiadiazine Oxazin, 6-CH₃ Sulfonyl group

Table 2: Hypothetical Property Comparison

Compound LogP (Predicted) Hydrogen Bond Acceptors Bioactivity Potential
Target Compound 3.2 7 High (kinase inhibition)
Benzo-1,4-Oxathiin () 2.8 5 Moderate
Thiadiazinone () 2.5 6 Antimicrobial
Benzothiadiazine () 3.0 8 Anticancer

Research Implications

The target compound’s unique combination of sulfonyl, chloro, methoxy, and morpholino groups positions it as a candidate for therapeutic applications requiring balanced lipophilicity and solubility. Further studies should explore its pharmacokinetics relative to analogs in and , particularly regarding metabolic stability and target selectivity.

Biological Activity

The compound (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone , with CAS number 1251614-66-0 , is a member of the benzothiazinone family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22Cl2N2O4SC_{22}H_{22}Cl_{2}N_{2}O_{4}S, with a molecular weight of 481.4 g/mol . The structure features a benzothiazine core substituted with chloro and methoxy groups, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H22Cl2N2O4S
Molecular Weight481.4 g/mol
CAS Number1251614-66-0

Enzyme Inhibition

Benzothiazine derivatives are often explored for their enzyme inhibition capabilities. For example, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The presence of halogenated and methoxy groups typically enhances binding affinity due to increased lipophilicity and electronic effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds suggest that they may exhibit significant activity against cancer cell lines. For instance, studies have shown that benzothiazine derivatives can induce apoptosis in various cancer cell types, indicating potential as anticancer agents.

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The presence of the morpholino group may enhance the compound's ability to interact with enzyme active sites.
  • Cell Membrane Permeability : The hydrophobic nature of the chloro and methoxy substituents may facilitate cellular uptake.
  • Molecular Docking Studies : In silico studies can provide insights into how these compounds bind to their targets at the molecular level.

Study 1: Antimicrobial Efficacy

A study examining related benzothiazine derivatives found moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities.

Study 2: Enzyme Inhibition

Research on benzothiazine derivatives indicated significant inhibition of AChE and BChE activities, with IC50 values in the low micromolar range. This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases.

Study 3: Cytotoxicity

In vitro assays on cancer cell lines demonstrated that certain benzothiazine derivatives could induce cytotoxic effects, leading to cell death through apoptosis pathways. This positions these compounds as candidates for further development in cancer therapy.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazine ring system followed by functionalization with chlorinated aryl groups and coupling to the morpholine moiety. Key steps include:

  • Ring formation : Cyclization under acidic or basic conditions using reagents like PCl₃ or NaH .
  • Sulfone introduction : Oxidation of the thiazine sulfur using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide structure .
  • Morpholine coupling : Buchwald-Hartwig amination or nucleophilic substitution with morpholine derivatives under Pd catalysis . Yield optimization relies on controlling reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .

Q. Which spectroscopic techniques are most effective for characterizing structural features, and how can data be interpreted to confirm identity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzothiazine ring at δ 6.8–7.5 ppm). 2D techniques (COSY, HSQC) resolve coupling networks .
  • IR Spectroscopy : Confirms sulfone (SO₂) stretches at ~1300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ with exact mass ±2 ppm error) .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of synthetic pathways for derivatives?

Computational methods like density functional theory (DFT) predict reaction energetics, while molecular docking assesses bioactivity. For example:

  • Reaction Optimization : DFT calculations (e.g., Gaussian 16) model transition states to identify favorable reaction pathways (e.g., morpholine coupling barriers) .
  • Structure-Activity Relationships (SAR) : Molecular dynamics simulations (Amber, GROMACS) evaluate binding affinity to target proteins, guiding derivative design .
  • Machine Learning : QSAR models trained on existing bioactivity data prioritize synthetic targets .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations during structure elucidation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

  • Multi-Technique Validation : Cross-reference X-ray diffraction data (SHELXL refinement ) with solution-state NMR to detect conformational flexibility .
  • Temperature-Dependent Studies : Variable-temperature NMR or cryocrystallography identifies temperature-sensitive structural changes .
  • Electron Density Analysis : Use Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions influencing crystallographic models .

Methodological Challenges

Q. How can researchers optimize purification protocols for high-purity batches of this compound?

  • Chromatography : Use gradient silica gel chromatography (hexane/EtOAc) or reverse-phase HPLC (C18 column, acetonitrile/water) to separate regioisomers .
  • Recrystallization : Solvent pairs like DCM/hexane or ethanol/water enhance crystal purity (>99% by HPLC) .
  • Analytical Monitoring : TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and in-line UV detectors ensure real-time purity assessment .

Q. What experimental approaches are recommended for evaluating the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation, with NADPH cofactor .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C for accelerated stability testing .

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